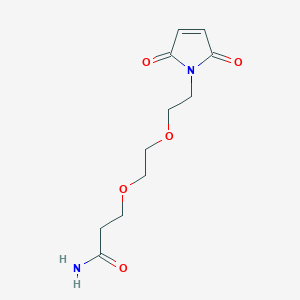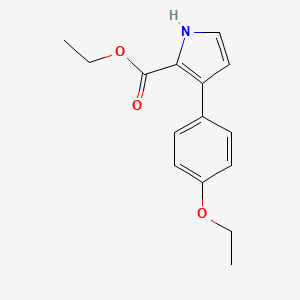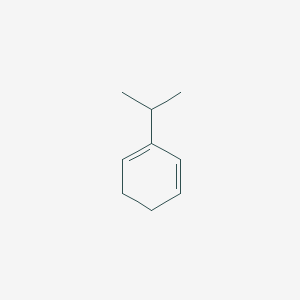![molecular formula C39H29N B13708182 N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine is an organic compound with the chemical formula C32H25N. It is a solid that typically appears as white to pale yellow crystals and is stable at room temperature. This compound is used as an intermediate in organic synthesis and has applications in materials science, such as serving as a precursor for luminescent materials .
Preparation Methods
The synthesis of N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine generally involves the reaction of aniline with a substituted vinyl compound. The specific synthetic route and reaction conditions can vary depending on the desired outcome and experimental setup . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in materials science, particularly as a precursor for luminescent materials.
Mechanism of Action
The mechanism by which N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, making it useful in various applications. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine can be compared with similar compounds such as:
N,N-diphenyl-4-(1,2,2-triphenylethenyl)aniline: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
4,4′-Bis(1,2,2-triphenylethenyl)biphenyl: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C39H29N |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine |
InChI |
InChI=1S/C39H29N/c1-5-13-33(14-6-1)38(34-15-7-2-8-16-34)39(35-17-9-3-10-18-35)36-27-25-32(26-28-36)31-23-21-30(22-24-31)29-40-37-19-11-4-12-20-37/h1-29H |
InChI Key |
SJUXZGIMOOPKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=NC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



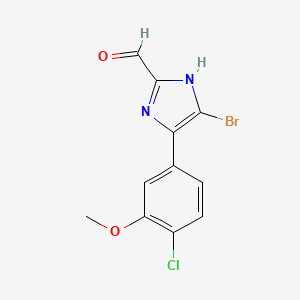
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)
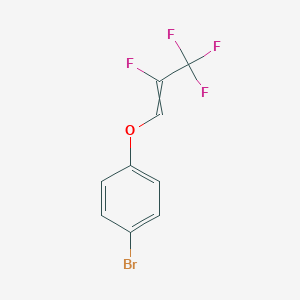

![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
